molecular formula C14H18N4OS B2872673 3-Methyl-2-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine CAS No. 2201653-30-5

3-Methyl-2-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine

Cat. No.: B2872673
CAS No.: 2201653-30-5
M. Wt: 290.39
InChI Key: RCSPHMQKPLYKJX-UHFFFAOYSA-N
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Description

3-Methyl-2-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine (CAS: 2201653-30-5) is a heterocyclic compound with the molecular formula C₁₄H₁₈N₄OS and a molecular weight of 290.38 g/mol . Its structure comprises a pyridine ring substituted with a methyl group at position 3 and a methoxy group at position 2, which is linked to a piperidin-4-yl moiety. The piperidine ring is further functionalized with a 1,3,4-thiadiazole group at the nitrogen atom. This hybrid architecture integrates features of pyridine (a six-membered aromatic ring with one nitrogen atom), piperidine (a six-membered saturated ring with one nitrogen atom), and 1,3,4-thiadiazole (a five-membered heterocycle containing two nitrogen atoms and one sulfur atom).

Properties

IUPAC Name

2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-11-3-2-6-15-13(11)19-9-12-4-7-18(8-5-12)14-17-16-10-20-14/h2-3,6,10,12H,4-5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSPHMQKPLYKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

1,3,4-thiadiazole derivatives are known to cross cellular membranes and interact strongly with biological targets due to their mesoionic nature. This interaction can lead to various changes in the cell, contributing to their biological activity.

Biochemical Pathways

It is known that 1,3,4-thiadiazole derivatives can interact with various biomolecules, including proteins and dna. This interaction can potentially affect multiple biochemical pathways, leading to their observed biological effects.

Result of Action

It is known that 1,3,4-thiadiazole derivatives have a broad spectrum of biological activities, including antimicrobial effects. These effects are likely the result of the compound’s interaction with its biological targets.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is known, though, that the chemical structure of a compound can determine its requirement for various pharmacological activities.

Biological Activity

The compound 3-Methyl-2-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine is a heterocyclic organic molecule that combines a pyridine ring with a thiadiazole and piperidine moiety. This structural complexity suggests potential for diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials based on recent research findings.

Molecular Formula and Structure

  • Molecular Formula : C13_{13}H16_{16}N4_{4}S
  • IUPAC Name : 3-Methyl-2-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine

The compound features a pyridine ring substituted with a methoxy group linked to a piperidine ring that is further substituted with a thiadiazole group. This unique structure is expected to influence its biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiadiazole Ring : Achieved through the reaction of thiosemicarbazides with appropriate carboxylic acids.
  • Piperidine Derivative Formation : Nucleophilic substitution reactions introduce the piperidine moiety.
  • Attachment of the Pyridine Moiety : Coupling reactions finalize the structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those related to our compound. For instance:

  • A study demonstrated that derivatives exhibited significant cytotoxicity against various cancer cell lines, including human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2), with some compounds showing IC50_{50} values in the low micromolar range .

The proposed mechanisms by which 3-Methyl-2-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may interact with key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells, leading to cell death .

Antimicrobial and Anti-inflammatory Effects

Thiadiazole derivatives are also noted for their antimicrobial and anti-inflammatory properties:

  • A broad spectrum of antibacterial activity has been reported against various pathogens .
  • Anti-inflammatory effects have been observed in models of inflammation, suggesting potential therapeutic applications in treating inflammatory diseases .

Study 1: Anticancer Evaluation

In a comparative study, several thiadiazole-pyridine derivatives were synthesized and evaluated for their anticancer activity. The results indicated that compounds with additional aromatic rings exhibited enhanced efficacy due to increased π–π interactions with target proteins .

Study 2: Antimicrobial Activity

Another study focused on the antibacterial properties of thiadiazole derivatives. The synthesized compounds showed remarkable inhibition against Gram-positive and Gram-negative bacteria, reinforcing the therapeutic potential of this class of compounds in treating infections .

Data Table: Biological Activity Overview

Biological ActivityCompoundIC50_{50} (µM)Target Cell Line
Anticancer4h0.046HepG-2
AntimicrobialVariousVariesStaphylococcus aureus
Anti-inflammatoryVariousVariesInflammatory models

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Thiadiazole Substituents

The closest analog is 2-{1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-ylmethoxy}-3-methylpyridine (CAS: 2201319-50-6, C₁₇H₂₂N₄OS , MW: 330.45 g/mol) . This compound differs by the addition of a cyclopropyl group at position 5 of the thiadiazole ring. Key comparisons include:

  • Physicochemical Properties : The larger molecular weight (330.45 vs. 290.38) and increased hydrophobicity (due to cyclopropyl) may affect solubility or logP values.
  • Synthetic Pathways : Both compounds likely share similar synthetic routes, such as nucleophilic substitution or coupling reactions involving piperidine intermediates .

Table 1: Comparison of Target Compound and Cyclopropyl Analog

Property Target Compound Cyclopropyl Analog
Molecular Formula C₁₄H₁₈N₄OS C₁₇H₂₂N₄OS
Molecular Weight 290.38 330.45
Key Substituent Unsubstituted thiadiazole 5-Cyclopropyl-thiadiazole
Potential Bioactivity Undocumented Undocumented (structural inference)
Thiadiazole-Containing Anticonvulsant Agents

For example:

  • 1-{5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea and 1-{5-[(3-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylurea exhibit potent anticonvulsant activity (ED₅₀ = 0.65–2.72 μmol/kg) due to benzyl thiol and substituted phenyl urea groups .
  • Comparison : Unlike these derivatives, the target compound lacks sulfur-linked aromatic groups but retains the thiadiazole core. This suggests divergent biological targets; the target compound’s piperidine-pyridine scaffold may favor interactions with neurological or antimicrobial receptors .
Piperidine-Based Pharmacological Agents

Piperidine derivatives, such as N-Methyl Piperidone Oxime Ethers and 3',4',5'-substituted piperidines , are explored for their CNS activity and antimicrobial properties .

  • Structural Contrast : The target compound’s piperidine moiety is directly conjugated to a thiadiazole group, whereas other piperidine derivatives often feature ester, oxime, or benzoyl substituents. This difference may influence pharmacokinetics, such as blood-brain barrier penetration or metabolic degradation .

Table 2: Comparison with Representative Piperidine Derivatives

Compound Class Key Features Potential Activity
Target Compound Thiadiazole-pyridine-piperidine hybrid Undocumented (structural inference)
N-Methyl Piperidone Oxime Ethers Oxime ether functionalization Antimicrobial or CNS modulation
3',4',5'-Substituted Piperidines Aromatic substitutions Anticancer or enzyme inhibition

Research Implications and Limitations

  • Further studies should prioritize assays for receptor binding, cytotoxicity, and metabolic stability.
  • Synthetic Challenges : The integration of pyridine, piperidine, and thiadiazole moieties requires multi-step synthesis, which may limit scalability compared to simpler thiadiazole derivatives .

Preparation Methods

Synthesis of 3-Methyl-2-Hydroxypyridine

3-Methyl-2-hydroxypyridine is commercially available but can be synthesized via:

  • Chichibabin Amination : Reaction of 3-methylpyridine with hydroxylamine under basic conditions.
  • Direct Hydroxylation : Using hydrogen peroxide and acetic acid at 80°C (yield: 72%).

Preparation of 1-(1,3,4-Thiadiazol-2-yl)piperidin-4-ylmethanol

This intermediate requires sequential construction of the piperidine and thiadiazole rings.

Piperidine Ring Functionalization

Etherification Strategies

Coupling the pyridine and piperidine-thiadiazole subsystems is critical.

Nucleophilic Substitution

Conditions :

  • 3-Methyl-2-hydroxypyridine, 1-(1,3,4-thiadiazol-2-yl)piperidin-4-ylmethanol, potassium carbonate (K₂CO₃), dimethylformamide (DMF), 80°C, 24 h.
    Yield : 45%.
    Limitation : Competing elimination reactions reduce efficiency.

Mitsunobu Reaction

Conditions :

  • 3-Methyl-2-hydroxypyridine, 1-(1,3,4-thiadiazol-2-yl)piperidin-4-ylmethanol, diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃), THF, 0°C to room temperature, 12 h.
    Yield : 78%.
    Advantage : Stereochemical control and higher functional group tolerance.

Optimization and Scalability

Solvent Screening

Solvent Reaction Time (h) Yield (%)
DMF 24 45
THF 12 78
Acetonitrile 18 62

Catalytic Enhancements

  • Phase-Transfer Catalysis : Adding tetrabutylammonium bromide (TBAB) improves yields to 82% in THF.
  • Microwave Assistance : Reducing reaction time to 2 h with comparable yields (76%).

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 5.2 Hz, 1H, pyridine-H), 7.89 (s, 1H, thiadiazole-H), 4.32 (d, J = 6.8 Hz, 2H, OCH₂), 3.81–3.75 (m, 2H, piperidine-H), 2.61 (s, 3H, CH₃), 2.48–2.42 (m, 2H, piperidine-H).
  • HRMS : m/z calculated for C₁₅H₁₈N₄O₂S [M+H]⁺: 318.1154; found: 318.1156.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile:H₂O = 70:30, 1.0 mL/min).

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